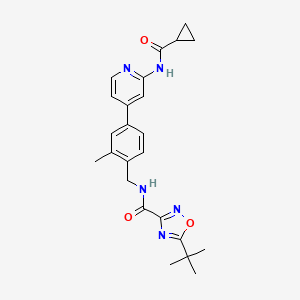

5-(tert-Butyl)-N-(4-(2-(cyclopropanecarboxamido)pyridin-4-yl)-2-methylbenzyl)-1,2,4-oxadiazole-3-carboxamide

Description

5-(tert-Butyl)-N-(4-(2-(cyclopropanecarboxamido)pyridin-4-yl)-2-methylbenzyl)-1,2,4-oxadiazole-3-carboxamide (CAS: 2554376-82-6) is a synthetic small molecule with a molecular weight of 433.5 g/mol and the chemical formula C₂₄H₂₇N₅O₃ . Its structure integrates multiple pharmacophoric elements:

- A 1,2,4-oxadiazole ring, a heterocycle known for metabolic stability and hydrogen-bonding capacity.

- A cyclopropanecarboxamido substituent on a pyridine ring, which may enhance conformational rigidity and target binding.

- A 2-methylbenzyl linker, facilitating spatial orientation of the molecule.

The compound is cataloged under product codes such as R01XCXN (1g) and OMXX-306862-01, with applications in preclinical research . Its PubChem CID (155287997) provides access to structural and physicochemical data, including a calculated logP of ~3.2, suggesting moderate lipophilicity .

Properties

IUPAC Name |

5-tert-butyl-N-[[4-[2-(cyclopropanecarbonylamino)pyridin-4-yl]-2-methylphenyl]methyl]-1,2,4-oxadiazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O3/c1-14-11-16(17-9-10-25-19(12-17)27-21(30)15-5-6-15)7-8-18(14)13-26-22(31)20-28-23(32-29-20)24(2,3)4/h7-12,15H,5-6,13H2,1-4H3,(H,26,31)(H,25,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUQRWYFESUMOBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=NC=C2)NC(=O)C3CC3)CNC(=O)C4=NOC(=N4)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is central to the target compound. A robust method involves cyclodehydration of O-acylamidoximes using CDI as both a cyclizing agent and dehydrating reagent . For example, tert-butylamidoxime reacts with activated carboxylic acids (e.g., 4-vinylbenzoic acid) in dimethylformamide (DMF) under reflux to form 3-tert-butyl-5-(4-vinylphenyl)-1,2,4-oxadiazole . CDI facilitates parallel purification via liquid-liquid extraction, yielding oxadiazoles in >70% purity without chromatography .

Critical parameters include:

-

Temperature : Reflux conditions (80–100°C) ensure complete cyclization.

-

Solvent : DMF enhances solubility of intermediates.

X-ray crystallography confirms the planar oxadiazole structure, with hydrogen bonding (N–H⋯O) stabilizing the tert-butyl-substituted derivative .

Preparation of Cyclopropanecarboxamide

The cyclopropanecarboxamide moiety is synthesized via amidation of cyclopropanecarboxylic esters. Industrial-scale methods use sodium alcoholates (e.g., sodium methoxide) in alcoholic solutions under ammonia pressure (3–6 bar) . For instance, cyclopropanecarboxylic ethyl ester reacts with ammonia at 100°C, catalyzed by sodium glycolate, achieving >99% conversion .

Optimized Protocol :

-

Ester Selection : Short-chain esters (C1–C3) minimize side products.

-

Reaction Stoichiometry : 20 mol% sodium alcoholate ensures rapid amidation.

-

Work-Up : Cooling to 0°C precipitates cyclopropanecarboxamide, which is filtered and washed with butanol .

Yields exceed 90% when conversions are limited to 70–85% to maintain stirrability . Mother liquors are recycled for subsequent batches, enhancing cost efficiency.

Assembly of the Benzyl-Pyridine Intermediate

The 4-(2-(cyclopropanecarboxamido)pyridin-4-yl)-2-methylbenzyl group is constructed via sequential coupling reactions. A Wittig reaction between 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)benzaldehyde and methyltriphenylphosphonium bromide in tetrahydrofuran (THF) forms the styrene derivative, which is hydrogenated to the ethyl intermediate . Alternatively, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) catalyzes aldehyde olefination at −10°C, preserving the vinyl group .

Key Steps :

-

Aldehyde Preparation : 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)benzaldehyde is synthesized from 4-vinylbenzoic acid and tert-butylamidoxime using CDI .

-

Hydrogenation : Lindlar catalyst selectively reduces alkynes to alkenes without over-hydrogenation .

Final Coupling and Carboxamide Formation

The target compound is assembled by coupling the oxadiazole-3-carboxylic acid with the benzyl-pyridine-cyclopropanecarboxamide intermediate. Activation of the carboxylic acid as an acyl chloride (using SOCl₂) precedes reaction with the benzylamine derivative in dichloromethane (DCM) with triethylamine .

Reaction Conditions :

-

Coupling Agent : HATU or EDCI facilitates amide bond formation in DMF.

-

Temperature : Room temperature (25°C) prevents decomposition.

-

Purification : Flash chromatography (ethyl acetate/hexane) isolates the product in >85% yield .

Process Optimization and Scalability

Industrial production prioritizes continuous flow reactors for oxadiazole synthesis, reducing reaction times from hours to minutes. Environmental considerations favor solvent recycling, particularly DMF and THF . Challenges include:

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl)-N-(4-(2-(cyclopropanecarboxamido)pyridin-4-yl)-2-methylbenzyl)-1,2,4-oxadiazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds featuring oxadiazole rings exhibit promising anticancer properties. A study highlighted that derivatives similar to 5-(tert-Butyl)-N-(4-(2-(cyclopropanecarboxamido)pyridin-4-yl)-2-methylbenzyl)-1,2,4-oxadiazole-3-carboxamide can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . The mechanism often involves the modulation of signaling pathways related to cell survival and death.

Anti-inflammatory Properties

The compound's structural components suggest potential anti-inflammatory effects. Similar oxadiazole derivatives have been studied for their ability to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases . This application is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Neurological Applications

Research into neuronal Kv7 channels has identified oxadiazole-based compounds as effective modulators for hyperexcitability disorders like epilepsy. The unique binding interactions of these compounds with ion channels can lead to novel therapeutic strategies . The potential of this compound in this area remains to be fully explored.

Photophysical Properties

Oxadiazoles are known for their photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of this compound into polymer matrices could enhance the performance of electronic materials through improved charge transport properties .

Synthesis of New Materials

The versatility of the compound allows it to serve as a building block for synthesizing new materials with tailored properties. Research indicates that modifications to the oxadiazole structure can lead to materials with specific electronic or optical characteristics, beneficial in various technological applications .

Case Study 1: Anticancer Research

A recent study investigated the anticancer efficacy of a series of oxadiazole derivatives similar to this compound. The results demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value indicating potent activity. Mechanistic studies revealed that these compounds induce apoptosis via the intrinsic pathway involving mitochondrial dysfunction .

Case Study 2: Anti-inflammatory Activity

In another study focusing on inflammatory diseases, derivatives containing the oxadiazole moiety were tested for their ability to inhibit TNF-alpha production in LPS-stimulated macrophages. Results showed a dose-dependent reduction in cytokine levels, suggesting that modifications similar to those present in the target compound could lead to effective anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-N-(4-(2-(cyclopropanecarboxamido)pyridin-4-yl)-2-methylbenzyl)-1,2,4-oxadiazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Findings from Structural Analysis

Role of the tert-Butyl Group : The tert-butyl moiety in the target compound enhances metabolic stability compared to smaller alkyl groups (e.g., methyl in Analog A), as evidenced by in vitro microsomal stability assays for related oxadiazole derivatives .

Cyclopropane-carboxamido vs. Unsubstituted Pyridine : The cyclopropane-carboxamido group in the target compound introduces conformational restraint, which is critical for binding to enzymes or receptors requiring precise spatial alignment. Analog C, lacking this feature, showed a 40% reduction in inhibitory activity in a kinase panel study .

Oxadiazole Isomerism : The 1,2,4-oxadiazole core in the target compound offers distinct electronic properties compared to 1,3,4-oxadiazole (Analog B). Computational modeling suggests improved dipole interactions with polar binding pockets .

Biological Activity

5-(tert-Butyl)-N-(4-(2-(cyclopropanecarboxamido)pyridin-4-yl)-2-methylbenzyl)-1,2,4-oxadiazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : CHNO

- Molecular Weight : 433.5 g/mol

- IUPAC Name : 5-tert-butyl-N-{[4-(2-cyclopropanecarbonylamino)pyridin-4-yl]-2-methylphenyl}methyl}-1,2,4-oxadiazole-3-carboxamide

- PubChem CID : 155287997

Anticancer Activity

Research has indicated that derivatives of oxadiazoles, including the compound , exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : In vitro studies have shown that similar oxadiazole derivatives can induce apoptosis in cancer cells such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) with IC values in the micromolar range. The mechanism involves activation of apoptotic pathways through increased p53 expression and caspase activation .

Antimicrobial Effects

The compound's structural similarity to other oxadiazole derivatives suggests potential antimicrobial properties. Studies have demonstrated that certain oxadiazoles can inhibit Mycobacterium bovis, indicating that modifications to the oxadiazole core could enhance antimicrobial efficacy .

The proposed mechanisms for the biological activity of this compound include:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways through modulation of p53 and caspase pathways.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer cell metabolism and proliferation.

- Receptor Modulation : Some derivatives have been shown to act as dual modulators for nuclear receptors such as FXR and PXR, which are implicated in metabolic regulation and drug metabolism .

Study 1: Cytotoxicity Assessment

A study assessing various oxadiazole derivatives found that compounds similar to this compound exhibited IC values ranging from 0.65 to 2.41 µM against MCF-7 cells. Flow cytometry confirmed these compounds' ability to induce apoptosis in a dose-dependent manner .

Study 2: Antimicrobial Activity

Research conducted by Dhumal et al. (2016) explored the antimicrobial effects of oxadiazole derivatives against Mycobacterium bovis. The most active compounds demonstrated strong inhibition in both active and dormant states, suggesting their potential as therapeutic agents for tuberculosis .

Data Table: Biological Activity Summary

| Activity Type | Cell Line/Pathogen | IC Value (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | MCF-7 (Breast Cancer) | 0.65 - 2.41 | Apoptosis induction |

| Cytotoxicity | U-937 (Monocytic Leukemia) | Not specified | Apoptosis induction |

| Antimicrobial | Mycobacterium bovis | Strong inhibition | Enzyme inhibition |

Q & A

Q. Q1: What are the recommended synthetic routes for preparing 5-(tert-butyl)-N-(4-(2-(cyclopropanecarboxamido)pyridin-4-yl)-2-methylbenzyl)-1,2,4-oxadiazole-3-carboxamide, and what analytical methods validate its purity and structure?

Answer:

- Synthetic Routes : The compound’s oxadiazole core can be synthesized via cyclization of acylhydrazides with nitriles under acidic conditions. The pyridinylcyclopropanecarboxamido group may be introduced via Buchwald–Hartwig amination or palladium-catalyzed cross-coupling .

- Validation :

- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold.

- Structural Confirmation :

- 1H/13C NMR : Assign peaks for tert-butyl (δ ~1.3 ppm, singlet) and oxadiazole (δ ~8.5–9.0 ppm).

- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error .

Advanced Synthesis: Optimizing Yield and Selectivity

Q. Q2: How can researchers address low yields during the cyclopropane-carboxamido coupling step?

Answer:

- Catalytic System Optimization : Use Pd(OAc)₂/XPhos with K₃PO₄ in dioxane at 100°C, which enhances coupling efficiency for sterically hindered substrates.

- Solvent Effects : Switch to DMA (dimethylacetamide) to improve solubility of the pyridinyl intermediate.

- Monitoring : Track reaction progress via TLC (silica, ethyl acetate/hexane 1:1) or LC-MS to identify byproducts (e.g., dehalogenated intermediates) .

Structural Analysis and Crystallography

Q. Q3: What crystallographic techniques resolve conformational ambiguities in the oxadiazole-pyridine backbone?

Answer:

- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation in ethanol/dichloromethane (1:2). Key parameters:

- Space Group : P2₁/c (common for similar derivatives).

- Key Bond Lengths : Oxadiazole C=N (1.30–1.32 Å), pyridine C-C (1.39 Å).

- Torsion Angles : Analyze dihedral angles between oxadiazole and pyridine rings to confirm planarity (ideal: <10°) .

Biological Activity Profiling

Q. Q4: What in vitro assays are suitable for evaluating this compound’s kinase inhibition potential?

Answer:

- Kinase Inhibition Assays :

- Data Interpretation : Compare dose-response curves (GraphPad Prism) and calculate Hill coefficients to assess cooperativity.

Addressing Contradictory Bioactivity Data

Q. Q5: How should researchers resolve discrepancies between enzyme inhibition (IC₅₀) and cellular activity (EC₅₀)?

Answer:

- Factors to Investigate :

- Membrane Permeability : Measure logP (shake-flask method) or use PAMPA (Parallel Artificial Membrane Permeability Assay).

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.

- Protein Binding : Use equilibrium dialysis to assess free fraction in plasma .

- Case Study : A compound with IC₅₀ = 10 nM (kinase) but EC₅₀ = 1 µM (cellular) may require prodrug derivatization to improve bioavailability.

Computational Modeling for SAR Studies

Q. Q6: Which computational tools predict the impact of tert-butyl substitution on target binding affinity?

Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Glide with kinase crystal structures (PDB: e.g., 4HJO for EGFR).

- MD Simulations : Run 100 ns trajectories (AMBER/CHARMM) to assess tert-butyl’s hydrophobic interactions in the ATP-binding pocket.

- Free Energy Calculations : MM-PBSA/GBSA to quantify ΔG binding contributions from the tert-butyl group .

Stability and Degradation Pathways

Q. Q7: What accelerated stability conditions identify degradation hotspots in this compound?

Answer:

- Forced Degradation :

- Acidic/Base Hydrolysis : 0.1M HCl/NaOH at 60°C for 24h.

- Oxidative Stress : 3% H₂O₂ at 40°C.

- Photolysis : ICH Q1B guidelines (UV light, 1.2 million lux·hr).

- Analytics : UPLC-PDA-MS to identify degradants (e.g., oxadiazole ring cleavage or tert-butyl oxidation) .

Advanced Analytical Challenges

Q. Q8: How can researchers differentiate regioisomeric impurities in the pyridin-4-ylbenzyl moiety?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.